Cas no 2171793-99-8 (4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol)

4-Amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol is a specialized heterocyclic compound featuring a piperidine core substituted with both an amino group and a 2-methyl-1,2,3-triazole moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as a building block for pharmacologically active molecules. The presence of the triazole ring enhances stability and offers opportunities for further functionalization, while the piperidine scaffold contributes to conformational rigidity. The compound’s balanced polarity and hydrogen-bonding capabilities make it suitable for applications in drug discovery, particularly in targeting central nervous system (CNS) or antimicrobial agents. Its synthetic versatility allows for precise modifications to optimize physicochemical properties.
4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol structure
2171793-99-8 structure
Product name:4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol
CAS No:2171793-99-8
MF:C9H17N5O
Molecular Weight:211.264180898666
CID:6389021
PubChem ID:165723719

4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol 化学的及び物理的性質

名前と識別子

    • 4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol
    • 4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
    • EN300-1640058
    • 2171793-99-8
    • インチ: 1S/C9H17N5O/c1-14-12-6-7(13-14)8(10)9(15)2-4-11-5-3-9/h6,8,11,15H,2-5,10H2,1H3
    • InChIKey: KISJAZQZVMRAAS-UHFFFAOYSA-N
    • SMILES: OC1(C(C2C=NN(C)N=2)N)CCNCC1

計算された属性

  • 精确分子量: 211.14331018g/mol
  • 同位素质量: 211.14331018g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 3
  • 氢键受体数量: 5
  • 重原子数量: 15
  • 回転可能化学結合数: 2
  • 複雑さ: 219
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 89Ų
  • XLogP3: -1.6

4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1640058-0.5g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
0.5g
$849.0 2023-06-04
Enamine
EN300-1640058-0.1g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
0.1g
$779.0 2023-06-04
Enamine
EN300-1640058-2.5g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
2.5g
$1735.0 2023-06-04
Enamine
EN300-1640058-50mg
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
50mg
$744.0 2023-09-22
Enamine
EN300-1640058-250mg
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
250mg
$814.0 2023-09-22
Enamine
EN300-1640058-500mg
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
500mg
$849.0 2023-09-22
Enamine
EN300-1640058-10.0g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
10g
$3807.0 2023-06-04
Enamine
EN300-1640058-5.0g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
5g
$2566.0 2023-06-04
Enamine
EN300-1640058-0.25g
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
0.25g
$814.0 2023-06-04
Enamine
EN300-1640058-1000mg
4-[amino(2-methyl-2H-1,2,3-triazol-4-yl)methyl]piperidin-4-ol
2171793-99-8
1000mg
$884.0 2023-09-22

4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol 関連文献

4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-olに関する追加情報

4-Amino(2-Methyl-2H-1,2,3-Triazol-4-Yl)MethylPiperidin-4-Ol: A Comprehensive Overview

The compound with CAS No. 2171793-99-8, known as 4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol, is a structurally complex organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique combination of a piperidine ring system and a triazole moiety, which are both well-known for their versatile chemical properties and potential bioactivity. Recent studies have highlighted its potential applications in drug discovery and development, particularly in the context of targeting specific biological pathways and diseases.

The molecular structure of 4-amino(2-methyl-2H-1,2,3-triazol-4-yl)methylpiperidin-4-ol is intriguing due to the presence of multiple functional groups that can participate in various chemical interactions. The piperidine ring, a six-membered cyclic amine, provides a rigid framework that can enhance the molecule's stability and bioavailability. The triazole group, on the other hand, is a heterocyclic aromatic system that is often associated with anti-inflammatory and antifungal properties. The combination of these groups creates a molecule with a high degree of functional versatility.

Recent research has focused on the synthesis and characterization of this compound. Scientists have employed advanced synthetic techniques to optimize the production process, ensuring high yields and purity. For instance, studies have explored the use of click chemistry to assemble the triazole moiety efficiently. These advancements have not only improved the synthesis process but also opened new avenues for modifying the molecule to enhance its pharmacokinetic properties.

In terms of biological activity, 4-amino(2-methyl-2H-1,2,3-triazol-4-Yl)methylPiperidin-4-Ol has shown promising results in preclinical studies. Researchers have reported its ability to inhibit certain enzymes associated with inflammatory diseases, suggesting its potential as an anti-inflammatory agent. Additionally, studies have indicated that this compound may exhibit antimicrobial activity against various bacterial and fungal strains.

The structural features of this compound also make it an attractive candidate for further drug development. The presence of both hydrophilic and hydrophobic groups allows for potential interactions with various biological targets. Furthermore, its modular structure enables chemists to modify specific parts of the molecule to improve its efficacy or reduce side effects.

From an industrial perspective, the synthesis of CAS No. 2171793-99-8 involves a series of carefully controlled reactions to ensure the formation of the desired product. The process typically begins with the preparation of intermediates that are then subjected to coupling reactions to form the final compound. Quality control measures are critical at each stage to ensure that the final product meets rigorous standards for purity and consistency.

In conclusion, 4-amino(2-methyl-2H-1,2,3-triazol-4-Yl)methylPiperidin-4-Ol) represents a significant advancement in organic synthesis and drug discovery. Its unique structure and promising biological properties position it as a valuable tool in addressing unmet medical needs. As research continues to unfold, this compound has the potential to contribute significantly to the development of novel therapeutic agents.

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